3-Acetylaltholactone
Description
3-Acetylaltholactone (C₁₅H₁₄O₅; molecular weight: 274.28 g/mol) is a styryl-lactone secondary metabolite isolated from the stem bark of Goniothalamus arvensis . Key physicochemical properties include a melting point of 140–142°C and a specific optical rotation of [α]D = +166.6° (c = 0.3, EtOH). Pharmacologically, it is a potent inhibitor of the mitochondrial respiratory chain, targeting NADH oxidase with an IC₅₀ of 4.7 ± 1.6 μmol/L and IC₁₀₀ of 32 ± 4 μmol/L . Its acetyl group at the C-3 position distinguishes it structurally from related styryl-lactones, contributing to enhanced bioactivity .
Properties
Molecular Formula |
C15H14O5 |
|---|---|
Molecular Weight |
274.27 g/mol |
IUPAC Name |
[(2R,3R,3aR,7aS)-5-oxo-2-phenyl-2,3,3a,7a-tetrahydrofuro[3,2-b]pyran-3-yl] acetate |
InChI |
InChI=1S/C15H14O5/c1-9(16)18-15-13(10-5-3-2-4-6-10)19-11-7-8-12(17)20-14(11)15/h2-8,11,13-15H,1H3/t11-,13+,14+,15+/m0/s1 |
InChI Key |
PQTDQVRTMJEDLP-ZGKBOVNRSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]2[C@H](C=CC(=O)O2)O[C@@H]1C3=CC=CC=C3 |
Canonical SMILES |
CC(=O)OC1C2C(C=CC(=O)O2)OC1C3=CC=CC=C3 |
Synonyms |
3-acetylaltholactone |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Overview
Styryl-lactones are a class of bioactive compounds predominantly found in Goniothalamus species. Below is a comparative analysis of 3-acetylaltholactone with its analogs:
Key Findings and Differences
Mitochondrial Inhibition :
- This compound exhibits selective inhibition of mitochondrial complex I (NADH oxidase), disrupting ATP synthesis . This contrasts with altholactone, which induces apoptosis via oxidative stress without direct inhibition of respiratory complexes .
- Semisynthetic analogs of styryl-lactones, such as tetrahydrofuranic alkyl esters, show weaker mitochondrial inhibition (IC₅₀ > 10 μM) compared to this compound, highlighting the importance of the acetyl group for potency .
Anticancer Activity :
- This compound’s cytotoxicity is moderate compared to (−)-5-acetoxygoniothalamin (IC₅₀ = 8.6 μM vs. HCT116). Structural differences, such as acetoxy substitution at C-5 versus C-3 acetylation, may influence target specificity .
Antiplasmodial Activity: While this compound shows antiplasmodial activity (IC₅₀ = 2.6 μg/mL), (−)-nordicentrine is 8.7-fold more potent (IC₅₀ = 0.3 μg/mL). This suggests that non-lactone alkaloids in Goniothalamus may have superior efficacy against Plasmodium falciparum .
Mechanistic Insights
- Structure-Activity Relationships (SAR): Acetylation at C-3 in this compound enhances mitochondrial inhibition compared to non-acetylated analogs like altholactone . The styryl moiety is critical for binding to hydrophobic pockets in mitochondrial enzymes, as seen in both this compound and related lactones .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
